molecular formula C14H19F3N2O B3172710 4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946741-14-6

4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine

Cat. No.: B3172710
CAS No.: 946741-14-6
M. Wt: 288.31 g/mol
InChI Key: YBGDGKFAXNQDIB-UHFFFAOYSA-N
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Description

4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine is an aniline derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring and a 2-(1-piperidinyl)ethoxy substituent at the 4-position.

Properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c15-14(16,17)12-10-11(4-5-13(12)18)20-9-8-19-6-2-1-3-7-19/h4-5,10H,1-3,6-9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGDGKFAXNQDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine typically involves the reaction of 4-hydroxy-2-(trifluoromethyl)aniline with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of 4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Phenylamine Derivatives

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Molar Mass (g/mol) Hazard Class Reference
4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine (Target) Trifluoromethyl (-CF₃) 2-(1-Piperidinyl)ethoxy C₁₄H₁₈F₃N₂O* ~290.3* Not reported
4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine Methyl (-CH₃) 2-(1-Piperidinyl)ethoxy C₁₄H₂₂N₂O 234.34 IRRITANT (Xi)
2-[4-(tert-Butyl)phenoxy]-5-(trifluoromethyl)phenylamine Trifluoromethyl (-CF₃) 4-(tert-Butyl)phenoxy C₁₇H₁₈F₃NO 309.33 Not reported
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine None 2-(1-Piperidinyl)ethoxy; Fluoro at C3 C₁₃H₁₈FN₂O 252.30 Not reported
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)phenylamine Trifluoromethyl (-CF₃) 2-Methoxy-4-methylphenoxy C₁₅H₁₄F₃NO₂ 297.28 Not reported

Note: Exact molecular formula and mass for the target compound are inferred based on structural analogs.

Key Structural and Functional Differences

Trifluoromethyl vs. Methyl at Position 2

  • The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the methyl group in 4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine . This may enhance binding to hydrophobic pockets in biological targets.

Phenoxy vs. In contrast, phenoxy groups (e.g., tert-butylphenoxy in ) lack basicity but may enhance aromatic stacking interactions.

Fluorine Substitution Patterns

  • 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine replaces the trifluoromethyl group with fluorine at position 3. Fluorine’s smaller size and electronegativity may reduce steric hindrance compared to -CF₃.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine
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4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine

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